

An In-depth Technical Guide to 4-Cyanothiazole (CAS Number: 1452-15-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyanothiazole

Cat. No.: B073293

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanothiazole, with the CAS number 1452-15-9, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable intermediate in the synthesis of a range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of **4-cyanothiazole**, including its chemical and physical properties, detailed synthesis protocols, spectral data, key reactions, and its significant applications in drug discovery and development.

Physicochemical Properties

4-Cyanothiazole is a solid at room temperature with a characteristic odor. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	1452-15-9	[1] [2]
Molecular Formula	C ₄ H ₂ N ₂ S	[1] [2]
Molecular Weight	110.14 g/mol	[1]
IUPAC Name	1,3-thiazole-4-carbonitrile	[1]
Synonyms	4-Thiazolecarbonitrile, Thiazole-4-carbonitrile	[1] [2]
Appearance	White to off-white solid	[3]
Melting Point	55-61 °C	[3]
Boiling Point	235.3 °C at 760 mmHg	[2]
Density	1.393 g/cm ³ (estimate)	[2]
Flash Point	96.1 °C	[2]
Solubility	Soluble in organic solvents such as acetone and acetonitrile.	[3]

Spectroscopic Data

The structural elucidation of **4-cyanothiazole** is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for the isolated compound are not readily available in the public domain, the expected chemical shifts can be predicted based on the analysis of similar structures and spectral data of its derivatives.

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H	~8.9	s	H-2 proton of the thiazole ring.
^1H	~8.5	s	H-5 proton of the thiazole ring.
^{13}C	~155	C-2	
^{13}C	~125	C-4	Carbon bearing the cyano group.
^{13}C	~145	C-5	
^{13}C	~114	CN	Cyano group carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **4-cyanothiazole** exhibits characteristic absorption bands corresponding to its functional groups.

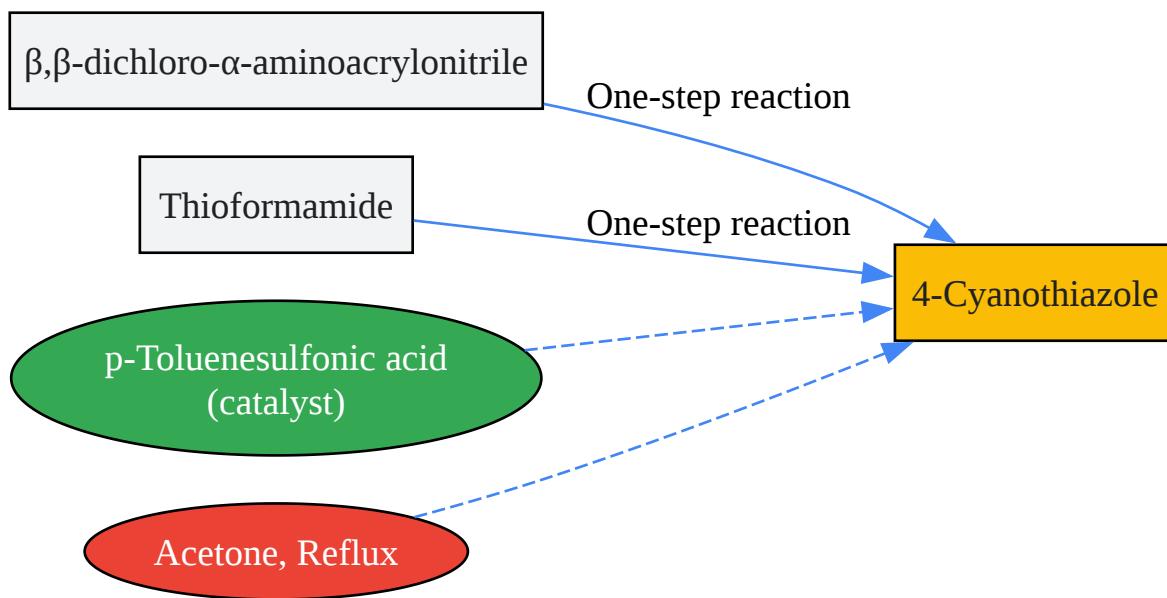
Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3100	C-H stretching (aromatic)	Medium
~2230	C≡N stretching (nitrile)	Strong
~1500-1600	C=C and C=N stretching (thiazole ring)	Medium-Strong
Below 1000	C-H bending and ring vibrations	Medium-Strong

Mass Spectrometry (MS)

Electron impact mass spectrometry of **4-cyanothiazole** would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Proposed Fragment	Notes
110	$[M]^+$	Molecular ion
83	$[M - HCN]^+$	Loss of hydrogen cyanide
57	$[C_3H_3S]^+$ or $[C_2HN_2]^+$	Further fragmentation

Synthesis of 4-Cyanothiazole


Several synthetic routes to **4-cyanothiazole** have been reported. The following are detailed experimental protocols for two common methods.

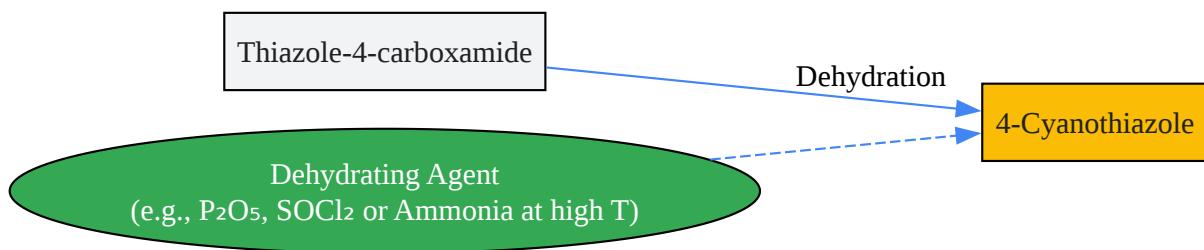
One-Step Synthesis from β,β -dichloro- α -aminoacrylonitrile

This method provides a direct and efficient route to **4-cyanothiazole**.^[3]

Experimental Protocol:

- To a round-bottom flask, add thioformamide (0.16 mol), β,β -dichloro- α -aminoacrylonitrile (0.08 mol), and p-toluenesulfonic acid monohydrate (0.004 mol).
- Add acetone (300 mL) to the flask to dissolve the reactants, forming a yellow solution.
- Heat the solution at reflux with magnetic stirring for three hours. A yellow precipitate will form as the reaction progresses.
- After the heating period, cool the reaction mixture to room temperature.
- Filter the solution to remove any solid byproducts.
- Concentrate the clear yellow filtrate under reduced pressure using a rotary evaporator.
- Recrystallize the resulting residue from hexane to yield **4-cyanothiazole** as white crystals.

[Click to download full resolution via product page](#)


One-step synthesis of **4-Cyanothiazole**.

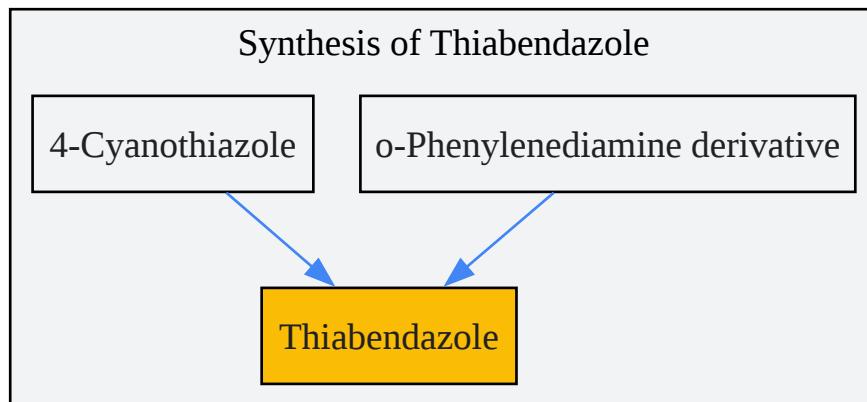
Synthesis from Thiazole-4-carboxamide

This method involves the dehydration of a primary amide to the corresponding nitrile.

Experimental Protocol:

- Charge a 1 L open reactor with thiazole-4-carboxamide (500 g).
- Start the stirrer at approximately 600 rpm.
- Continuously vent ammonia gas (with a controlled water content) from the bottom of the reactor at a flow rate of 100 g/min .
- Maintain the reaction at the desired temperature for a specified time (TC and TA, respectively, as per the specific optimization parameters).
- After the reaction is complete, stop the flow of ammonia.
- The crude **4-cyanothiazole** can be purified by techniques such as recrystallization or column chromatography.

[Click to download full resolution via product page](#)


Synthesis via dehydration of the corresponding amide.

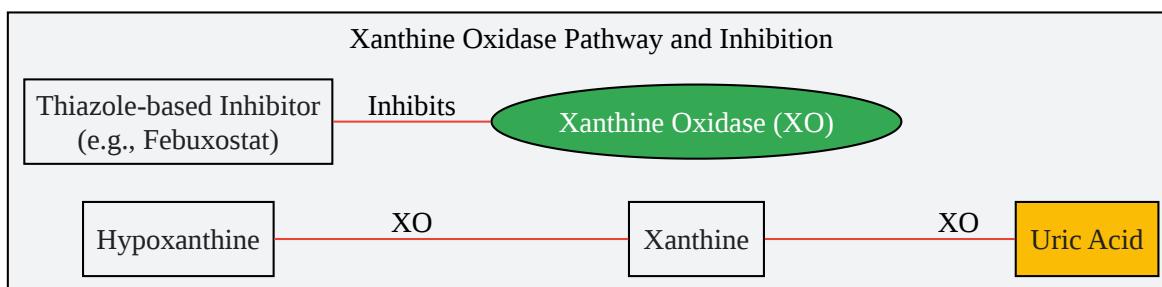
Key Reactions and Applications in Drug Development

4-Cyanothiazole is a versatile intermediate, primarily utilized for the construction of more complex molecular architectures in drug discovery.

Synthesis of Thiabendazole

4-Cyanothiazole serves as a key precursor in the synthesis of the broad-spectrum anthelmintic and fungicide, Thiabendazole.^[3] The synthesis involves the reaction of **4-cyanothiazole** with an appropriate o-phenylenediamine derivative.

[Click to download full resolution via product page](#)


Role of **4-Cyanothiazole** in Thiabendazole synthesis.

Intermediate in the Synthesis of Febuxostat

Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout, is synthesized using intermediates derived from the **4-cyanothiazole** scaffold. While **4-cyanothiazole** itself is not the direct starting material in all reported syntheses, the closely related 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is the final active pharmaceutical ingredient, highlighting the importance of the cyanothiazole moiety.

Potential Role in Xanthine Oxidase Inhibition

The thiazole nucleus is a recognized scaffold in the design of enzyme inhibitors. Derivatives of thiazole have been investigated as inhibitors of xanthine oxidase, the enzyme responsible for the production of uric acid. The cyano group of **4-cyanothiazole** can act as a hydrogen bond acceptor, potentially interacting with key residues in the active site of enzymes like xanthine oxidase. This makes **4-cyanothiazole** and its derivatives interesting candidates for the development of novel treatments for gout and other conditions related to hyperuricemia.

[Click to download full resolution via product page](#)

Inhibition of Xanthine Oxidase by thiazole derivatives.

Safety and Handling

4-Cyanothiazole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle **4-cyanothiazole** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Cyanothiazole is a valuable and versatile building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its straightforward synthesis and the reactivity of its cyano and thiazole functionalities provide a platform for the creation of diverse and complex molecules. The established role of **4-cyanothiazole** as an intermediate in the synthesis of Thiabendazole and the structural relevance of the cyanothiazole core in drugs like Febuxostat underscore its importance to the drug development community. Further exploration of its derivatives may lead to the discovery of new therapeutic agents targeting a range of biological pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Cyanothiazole | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]

- 3. US4010173A - Synthesis of 4-cyanothiazoles - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Cyanothiazole (CAS Number: 1452-15-9)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073293#4-cyanothiazole-cas-number-1452-15-9\]](https://www.benchchem.com/product/b073293#4-cyanothiazole-cas-number-1452-15-9)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com